molecular formula C10H11Cl2N B1509913 1-(3,5-dichlorophenyl)Pyrrolidine

1-(3,5-dichlorophenyl)Pyrrolidine

Cat. No.: B1509913
M. Wt: 216.1 g/mol
InChI Key: PVWBSMHATJNYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichlorophenyl)pyrrolidine is a pyrrolidine derivative featuring a 3,5-dichlorophenyl substituent. Pyrrolidine, a five-membered saturated nitrogen heterocycle, is a common scaffold in medicinal chemistry due to its conformational rigidity and ability to enhance bioavailability. The 3,5-dichlorophenyl group introduces electron-withdrawing chlorine atoms, which may influence electronic properties, lipophilicity, and receptor binding.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.1 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11Cl2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2

InChI Key

PVWBSMHATJNYSI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Analogs: 1-(3,5-Dibromophenyl)pyrrolidine

The brominated analog, 1-(3,5-dibromophenyl)pyrrolidine, differs only in the halogen atoms (Br vs. Cl). This substitution significantly alters physicochemical properties and reactivity:

Property 1-(3,5-Dichlorophenyl)pyrrolidine 1-(3,5-Dibromophenyl)pyrrolidine Reference
Molecular Formula C10H11Cl2N C10H11Br2N
Molar Mass (g/mol) 216.11 305.01
Storage Conditions Not reported Sealed in dry, 2–8°C
Hazard Classification Not reported Irritant

Key observations:

  • Reactivity : Bromine’s lower electronegativity compared to chlorine may reduce electronic effects on the aromatic ring, altering interactions with biological targets.
  • Safety : The dibromo analog is classified as an irritant, suggesting similar handling precautions may apply to the dichloro derivative .

Structurally Related Agrochemical: Iprodione

Iprodione (3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide) shares the 3,5-dichlorophenyl group but features an imidazolidine dione core instead of pyrrolidine:

Compound Core Structure Application Key Substituents Reference
This compound Pyrrolidine Medicinal (potential) 3,5-Dichlorophenyl
Iprodione Imidazolidine dione Pesticide 3,5-Dichlorophenyl, isopropylcarbamoyl

Key observations:

  • Core Structure : The imidazolidine dione in iprodione introduces hydrogen-bonding sites (carbonyl groups), enhancing interactions with fungal targets.
  • Functional Groups : The isopropylcarbamoyl group in iprodione contributes to its fungicidal activity, whereas pyrrolidine’s nitrogen may facilitate binding in antiparasitic contexts .

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